Methyl indoline-6-carboxylate
Overview
Description
“Methyl indoline-6-carboxylate” is a chemical compound with the molecular formula C10H11NO2 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
Synthesis Analysis
The synthesis of indoline compounds, including “Methyl indoline-6-carboxylate”, often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of “Methyl indoline-6-carboxylate” is represented by the InChI code1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3
. This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
“Methyl indoline-6-carboxylate” is used as a reactant in the preparation of various compounds. For instance, it is used in the synthesis of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles, which have potential anticancer immunomodulatory properties .Physical And Chemical Properties Analysis
“Methyl indoline-6-carboxylate” is a solid substance . It has a molecular weight of 177.2 . The compound should be stored in a sealed, dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Modification
Methyl indoline-6-carboxylate and its derivatives are often used in chemical synthesis. For instance, indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, leading to methyl 6-nitroindole-2-carboxylate through dehydrogenation. This process is part of a broader synthesis application involving nitration and subsequent modifications of indoline compounds (Lavrenov et al., 2002).
Pharmaceutical Applications
Indoline derivatives have been studied for their pharmaceutical potential. For example, (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds were explored for their ability to inhibit angiotensin-converting enzyme (ACE), demonstrating potential as antihypertensive agents (Kim et al., 1983).
Structural and Material Design
The conformational properties of indoline-2-carboxylic acid derivatives are significant for designing new secondary structures and materials. Methyl (S)-1-acetylindoline-2-carboxylate, for instance, shows unique behavior in polar solvents, making it a candidate for novel material design (Pollastrini et al., 2021).
Safety And Hazards
Future Directions
While the exact future directions for “Methyl indoline-6-carboxylate” are not specified in the retrieved documents, indole derivatives are known to have various biologically vital properties . Therefore, the investigation of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are areas of ongoing research .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIWGSRKYSLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585695 | |
Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-6-carboxylate | |
CAS RN |
341988-36-1 | |
Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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